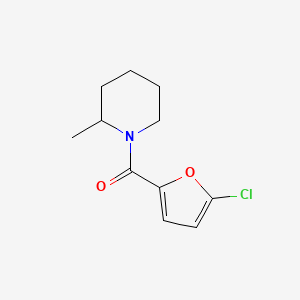![molecular formula C15H20N2O5S B7515842 N-[2-(4-methoxyanilino)-2-oxoethyl]-N-methyl-1,1-dioxothiolane-3-carboxamide](/img/structure/B7515842.png)
N-[2-(4-methoxyanilino)-2-oxoethyl]-N-methyl-1,1-dioxothiolane-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-methoxyanilino)-2-oxoethyl]-N-methyl-1,1-dioxothiolane-3-carboxamide is a chemical compound that has been extensively researched for its potential applications in various fields of science. This compound is also known as MET, and it is a thioester derivative of a known anti-cancer drug, doxorubicin. MET has been shown to have significant anti-cancer properties, and it has been studied for its potential as a chemotherapeutic agent. In
科学研究应用
MET has been extensively studied for its potential as an anti-cancer agent. It has been shown to have significant cytotoxic effects on a variety of cancer cell lines, including breast, lung, and liver cancer. MET has also been studied for its potential as a radiosensitizer, which could improve the effectiveness of radiation therapy in cancer treatment.
作用机制
The mechanism of action of MET is not fully understood, but it is believed to involve the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and repair. MET may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MET has been shown to have significant effects on the biochemical and physiological processes of cancer cells. It can induce DNA damage and inhibit DNA repair, leading to cell death. MET can also inhibit the growth and proliferation of cancer cells by blocking the cell cycle at various stages.
实验室实验的优点和局限性
MET has several advantages for use in lab experiments. It has a relatively low molecular weight, which makes it easy to handle and study. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, MET has some limitations, including its low solubility in water and its potential toxicity to normal cells.
未来方向
There are several potential future directions for research on MET. One area of interest is the development of more effective synthesis methods to increase the yield and purity of the compound. Another area of research is the investigation of the potential synergistic effects of MET with other anti-cancer agents. Additionally, the use of MET as a radiosensitizer in combination with radiation therapy could be further explored. Finally, the potential use of MET in the treatment of other diseases, such as viral infections, could be investigated.
Conclusion:
In conclusion, N-[2-(4-methoxyanilino)-2-oxoethyl]-N-methyl-1,1-dioxothiolane-3-carboxamide, or MET, is a promising compound that has been extensively studied for its potential as an anti-cancer agent. Its mechanism of action involves the inhibition of topoisomerase II and induction of apoptosis in cancer cells. MET has several advantages for use in lab experiments, but it also has some limitations. Future research on MET could focus on improving synthesis methods, investigating potential synergistic effects with other anti-cancer agents, and exploring its use in the treatment of other diseases.
合成方法
The synthesis of MET involves the reaction of doxorubicin with 4-methoxyaniline in the presence of thionyl chloride. The resulting product is then reacted with N-methylthiourea to form MET. The yield of this reaction is approximately 50%, and the purity of the product can be increased through further purification steps.
属性
IUPAC Name |
N-[2-(4-methoxyanilino)-2-oxoethyl]-N-methyl-1,1-dioxothiolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-17(15(19)11-7-8-23(20,21)10-11)9-14(18)16-12-3-5-13(22-2)6-4-12/h3-6,11H,7-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESUNFKKIPUVEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)OC)C(=O)C2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyanilino)-2-oxoethyl]-N-methyl-1,1-dioxothiolane-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(2-methylcyclopropyl)methanone](/img/structure/B7515783.png)


![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylpropan-1-one](/img/structure/B7515813.png)

![(3,5-Dimethylpiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515821.png)


![cyclopropyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7515848.png)


